2-(5-Cyclopropyl-1H-1,2,4-triazol-3-YL)ethan-1-amine
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Overview
Description
2-(5-Cyclopropyl-1H-1,2,4-triazol-3-YL)ethan-1-amine is a chemical compound with the molecular formula C7H13N4 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclopropyl-1H-1,2,4-triazol-3-YL)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclopropyl-1H-1,2,4-triazol-3-YL)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups onto the triazole ring .
Scientific Research Applications
2-(5-Cyclopropyl-1H-1,2,4-triazol-3-YL)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Cyclopropyl-1H-1,2,4-triazol-3-YL)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Methyl-1H-1,2,4-triazol-3-YL)ethan-1-amine
- 2-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-YL)ethan-1-amine
- 2-(5-(Pyridin-3-YL)-1H-1,2,4-triazol-3-YL)ethan-1-amine
Uniqueness
2-(5-Cyclopropyl-1H-1,2,4-triazol-3-YL)ethan-1-amine is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its stability and reactivity compared to other triazole derivatives .
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)ethanamine |
InChI |
InChI=1S/C7H12N4/c8-4-3-6-9-7(11-10-6)5-1-2-5/h5H,1-4,8H2,(H,9,10,11) |
InChI Key |
DLVUEWDMHXYYAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NNC(=N2)CCN |
Origin of Product |
United States |
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